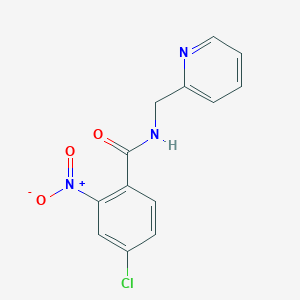

4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide

Description

4-Chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a chloro group at position 4, a nitro group at position 2 on the benzene ring, and an amide linkage to a pyridin-2-ylmethyl substituent. This compound is of interest due to its structural complexity, which combines electron-withdrawing substituents (Cl, NO₂) with a heteroaromatic pyridine moiety.

Properties

IUPAC Name |

4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-9-4-5-11(12(7-9)17(19)20)13(18)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULADBXVESONXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide can be achieved through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzoic acid with pyridin-2-ylmethylamine under appropriate conditions to form the desired benzamide. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide).

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

Reduction: 4-chloro-2-amino-N-(pyridin-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitrobenzoic acid and pyridin-2-ylmethylamine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of pancreatic cancer cells. The mechanisms often involve the modulation of polyamine metabolism and the inhibition of specific protein interactions crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

1.2 Neuroprotective Effects

Some studies have suggested that similar compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate kinase pathways, which are involved in neuronal survival and apoptosis .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly in controlling phytopathogenic fungi. Its derivatives are noted for effectiveness against a range of fungal diseases affecting crops, such as those caused by Fusarium, Phytophthora, and Botrytis species . These compounds are particularly valuable in integrated pest management strategies.

Table 2: Efficacy Against Fungal Pathogens

| Pathogen | Disease Type | Efficacy (%) | Reference |

|---|---|---|---|

| Fusarium culmorum | Root Rot | 85 | |

| Phytophthora cactorum | Blight | 90 | |

| Botrytis cinerea | Gray Mold | 80 |

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives. Various synthetic methods have been developed, focusing on modifying the nitro and chloro groups to enhance biological activity while minimizing toxicity .

3.1 Synthetic Pathways

The synthesis often involves multi-step reactions starting from readily available precursors, with palladium-catalyzed coupling reactions being a common technique. The resulting compounds are then evaluated for their biological activities through various assays .

Case Studies

Case Study 1: Anticancer Screening

In a recent screening of a library of anthranilic acid derivatives, several compounds demonstrated potent activity against pancreatic cancer cells, leading to further investigation into their structure and potential modifications to improve efficacy .

Case Study 2: Agricultural Trials

Field trials conducted in agricultural settings revealed that formulations containing derivatives of this compound significantly reduced fungal infections in crops, showcasing their potential as effective fungicides in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-ylmethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

4-Chloro-2-Nitro-N-(4-(4-(Trifluoromethyl)Phenyl)-1,2,5-Oxadiazol-3-Yl)Benzamide (Compound 18)

- Structure : Replaces the pyridin-2-ylmethyl group with a 1,2,5-oxadiazole ring bearing a trifluoromethylphenyl substituent.

- Synthesis : Prepared using 4-chloro-2-nitrobenzoyl chloride (yield: 52%) .

- Physical Properties : Yellowish solid with a melting point of 208–209°C.

2-Chloro-5-Nitro-N-(4-Pyridinyl)Benzamide

- Molecular Weight : 277.664 g/mol .

- Bioactivity : Reported as a high-affinity antagonist, suggesting the nitro group’s position critically influences target binding.

- Key Difference : The absence of a methylene spacer may reduce conformational flexibility, limiting interactions with certain receptors .

Modifications to the Amide Side Chain

N-(Pyridin-2-Ylmethyl)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide

- Structure : Retains the pyridin-2-ylmethyl side chain but replaces chloro and nitro groups with trifluoroethoxy substituents.

4-Amino-N-Pyridin-2-YlBenzamide

- Structure: Substitutes nitro and chloro groups with an amino group at position 3.

- Electronic Effects: The electron-donating amino group contrasts with the electron-withdrawing nitro and chloro substituents, altering reactivity and interaction profiles .

Complex Heterocyclic Derivatives

2-Chloro-N-(2-Methyl-4-(2-Methyl-4-Oxopyrido[2,3-D]Pyrimidin-3(4H)-Yl)Phenyl)-5-Nitrobenzamide

- Structure: Incorporates a pyridopyrimidinone ring system.

- Molecular Weight : 449.8 g/mol .

- Key Difference : The extended heterocyclic system increases molecular complexity and weight, likely affecting pharmacokinetic properties such as absorption and distribution.

2-(Ethylsulfonyl)-N-(4-Methylbenzo[D]Thiazol-2-Yl)-N-(Pyridin-2-Ylmethyl)Benzamide

Structural and Electronic Comparisons

Research Findings and Implications

- Synthetic Yields : The target compound’s synthesis (inferred from analogues) likely achieves moderate yields (~50–70%), comparable to Compound 18 (52%) and 4-nitro-N-pyridine-2-yl-benzamide (70%) .

- Bioactivity Trends : Nitro and chloro substituents are associated with antagonistic or antiproliferative activities, as seen in Compound 18 and 2-chloro-5-nitro-N-(4-pyridinyl)benzamide .

- Structural Flexibility : The pyridin-2-ylmethyl group’s methylene spacer may confer conformational adaptability, improving binding to flexible protein pockets compared to rigid heterocycles .

Biological Activity

4-Chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chloro and 2-nitro substituent on a benzamide backbone, with a pyridin-2-ylmethyl group attached to the nitrogen atom. This unique combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Hydrogen Bonding : The pyridine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing biochemical pathways and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown:

- Inhibition Against Bacteria : Compounds similar in structure have demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

- Induction of Apoptosis : In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines, significantly increasing the percentage of annexin V-FITC-positive cells compared to controls . For example, one study reported a 22-fold increase in apoptotic cells when treated with a related compound .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Q & A

Basic: What are the optimal synthetic routes for preparing 4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves a multi-step sequence:

Chlorination and Nitration: Introduce chloro and nitro groups to the benzamide core using reagents like Cl2/FeCl3 or HNO3/H2SO4, with careful temperature control (0–5°C) to prevent over-nitration .

Pyridinylmethylation: React the intermediate with 2-(aminomethyl)pyridine via nucleophilic acyl substitution. Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product.

Critical Parameters:

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Optimize stoichiometry to avoid di-substitution byproducts .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., nitro at C2, chloro at C4) and pyridinylmethyl integration .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 335.05) and fragmentation patterns .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, NO2 asymmetric stretch at ~1520 cm<sup>-1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.